molecular formula C23H30N8O2 B2481721 3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-92-4

3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2481721
CAS No.: 923167-92-4
M. Wt: 450.547
InChI Key: UEAGSNQCQYTUHG-UHFFFAOYSA-N
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Description

3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C23H30N8O2 and its molecular weight is 450.547. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

The compound, as part of a series of purine derivatives, shows potential as a ligand for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7, indicating its relevance in researching psychotropic activities. The studies demonstrate that certain derivatives exhibit anxiolytic and antidepressant properties in vivo, highlighting the compound's application in developing new treatments for psychiatric disorders. These findings stem from radioligand binding assays to determine affinity and selectivity, along with functional activity tests in commonly used models such as the forced swim (FST) and four-plate test (FPT) in mice, to evaluate antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Synthesis and Biological Evaluation

Further research into the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives shows that these compounds, including those structurally related to the subject compound, act as potent 5-HT(1A) receptor ligands. Preclinical studies suggest their potential for anxiolytic-like and antidepressant-like activity, offering a pathway for the development of new therapeutics in mental health (Zagórska et al., 2009).

Antidepressant and Anxiolytic Activity

The research into 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives, which share a core structure with the subject compound, reveals their significant antidepressant and anxiolytic-like activity. These studies provide insight into the modification of purine derivatives to enhance their pharmacological efficacy, highlighting the compound's relevance in the development of new psychiatric treatments (Partyka et al., 2015).

Analgesic and Anti-inflammatory Properties

The examination of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, related in structure to the compound , reveals their significant analgesic and anti-inflammatory effects. This research indicates the compound's potential application in developing new pain management and anti-inflammatory medications (Zygmunt et al., 2015).

Antitumor and Vascular Relaxing Effects

Studies on novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, offer insights into the compound's potential antitumor activity and its effects on vascular relaxation. This research suggests possible applications in cancer treatment and cardiovascular disease management (Ueda et al., 1987).

Properties

IUPAC Name

3,4,7,9-tetramethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O2/c1-16-17(2)31-19-20(26(3)23(33)27(4)21(19)32)24-22(31)30(25-16)15-12-28-10-13-29(14-11-28)18-8-6-5-7-9-18/h5-9,17H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAGSNQCQYTUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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